BAZ2-ICR

Beschreibung

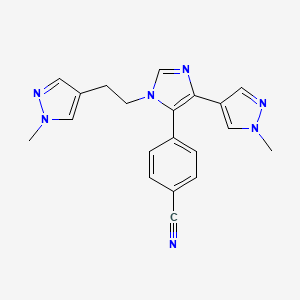

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[5-(1-methylpyrazol-4-yl)-3-[2-(1-methylpyrazol-4-yl)ethyl]imidazol-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7/c1-25-12-16(10-23-25)7-8-27-14-22-19(18-11-24-26(2)13-18)20(27)17-5-3-15(9-21)4-6-17/h3-6,10-14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZVGDGTWNQAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CN(N=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BAZ2-ICR: A Potent and Selective Chemical Probe for BAZ2A and BAZ2B Bromodomains

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BAZ2-ICR, a potent, selective, and cell-permeable chemical probe for the bromodomains of BAZ2A and BAZ2B. This compound serves as a critical tool for elucidating the biological functions of these epigenetic reader proteins in chromatin remodeling and gene regulation. This document details the inhibitor's mechanism of action, quantitative binding and activity data, selectivity profile, and its application in cellular and in vivo models. Detailed methodologies for key biochemical and cellular assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate its use in research and drug discovery.

Introduction

Bromodomains are evolutionarily conserved protein modules that recognize acetylated lysine residues on histone tails and other proteins, thereby playing a pivotal role in the regulation of gene transcription and chromatin structure. The bromodomain adjacent to zinc finger (BAZ) family of proteins, particularly BAZ2A (also known as TIP5) and BAZ2B, are integral components of chromatin remodeling complexes. BAZ2A is a core subunit of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes.[1][2] The precise functions of BAZ2B are less well-defined, but it is known to be a component of the ISWI chromatin remodeling complexes, BRF-1 and BRF-5, which regulate nucleosome spacing.[3][4]

The development of selective chemical probes is essential for dissecting the specific roles of individual bromodomain-containing proteins. This compound emerged from a structure-based drug design effort to optimize a weak initial hit into a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains.[5][6] Its favorable physicochemical and pharmacokinetic properties make it a valuable tool for both in vitro and in vivo studies.[2][7]

This compound: Chemical and Physical Properties

This compound, with the chemical name 4-[4-(1-methyl-1H-pyrazol-4-yl)-1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-5-yl]-benzonitrile, is a small molecule inhibitor with a molecular weight of 357.4 g/mol .[8][9]

| Property | Value | Reference |

| Molecular Formula | C20H19N7 | [8] |

| Molecular Weight | 357.4 g/mol | [8] |

| CAS Number | 1665195-94-7 | [8] |

| LogD | 1.05 | [5][7] |

| Solubility | 25 mM in D2O | [5][7] |

Mechanism of Action

This compound functions as a competitive inhibitor of the BAZ2A and BAZ2B bromodomains. It occupies the acetyl-lysine (KAc) binding pocket, thereby preventing the recruitment of BAZ2A and BAZ2B to acetylated histones and other acetylated proteins.[5] This displacement from chromatin disrupts their function in chromatin remodeling and gene silencing. The co-crystal structure of this compound with the BAZ2B bromodomain reveals that a key feature of its binding is an intramolecular aromatic stacking interaction, which contributes to its high potency.[5][10]

Figure 1: Mechanism of this compound Action.

Quantitative Data

The potency and selectivity of this compound have been extensively characterized using various biochemical and biophysical assays.

Table 1: In Vitro Potency of this compound

| Target | Assay | Metric | Value (nM) | Reference |

| BAZ2A | AlphaScreen | IC50 | 130 | [1][7][8] |

| BAZ2B | AlphaScreen | IC50 | 180 | [1][7][8] |

| BAZ2A | Isothermal Titration Calorimetry (ITC) | Kd | 109 | [1][7][8] |

| BAZ2B | Isothermal Titration Calorimetry (ITC) | Kd | 170 | [1][7][8] |

Table 2: Selectivity Profile of this compound

| Off-Target | Assay | Metric | Value (µM) | Selectivity vs. BAZ2A | Reference |

| CECR2 | Thermal Shift | ΔTm: 2.0 °C | - | - | [2][5] |

| CECR2 | Isothermal Titration Calorimetry (ITC) | Kd | 1.55 | ~15-fold | [2][5] |

| BRD4 | AlphaScreen | IC50 | >50 | >100-fold | [2][5] |

| Panel of 47 Bromodomains | Thermal Shift | - | - | High | [2][5][6] |

| Panel of 55 Receptors & Ion Channels | Radioligand Binding | - | - | No significant activity at 10 µM | [2][5] |

Table 3: Cellular and In Vivo Properties of this compound

| Property | Assay/Model | Value | Reference |

| Cellular Activity | FRAP (U2OS cells) | Effective at 1 µM | [2][5][7] |

| Bioavailability (Mouse) | Oral Gavage | 70% | [2][5][7] |

| Clearance (Mouse) | - | Moderate (~50% of liver blood flow) | [2][5][7] |

Experimental Protocols

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to measure the ability of this compound to disrupt the interaction between the BAZ2A/B bromodomain and an acetylated histone peptide.

Figure 2: AlphaScreen Experimental Workflow.

Methodology:

-

Reagents: His-tagged BAZ2A or BAZ2B bromodomain, biotinylated histone H4 acetylated lysine peptide, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.

-

Procedure: The His-tagged bromodomain, biotinylated peptide, and varying concentrations of this compound are incubated together.[6][11]

-

Detection: Donor and acceptor beads are added. In the absence of an inhibitor, the binding of the bromodomain to the peptide brings the beads into proximity, generating a chemiluminescent signal. This compound disrupts this interaction, leading to a decrease in the signal.

-

Data Analysis: The signal is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction between this compound and the BAZ2A/B bromodomains.

Methodology:

-

Instrumentation: A VP-ITC titration microcalorimeter is typically used.[2]

-

Sample Preparation: Purified BAZ2A or BAZ2B bromodomain is placed in the sample cell, and this compound is loaded into the injection syringe. Both are in a matched buffer (e.g., 50 mM HEPES, 150 mM NaCl).[2]

-

Titration: A series of small injections of this compound are made into the protein solution.[2]

-

Data Acquisition: The heat change upon each injection is measured.

-

Data Analysis: The binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein. The Kd, binding enthalpy (ΔH), and stoichiometry (n) are determined by fitting the data to a suitable binding model. The binding of this compound to BAZ2A/B is characterized by a large favorable enthalpic contribution.[5][6]

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a cell-based assay used to assess the ability of this compound to displace BAZ2A from chromatin in living cells.

Figure 3: FRAP Experimental Workflow.

Methodology:

-

Cell Line: Human osteosarcoma (U2OS) cells are transfected with a construct expressing full-length BAZ2A tagged with Green Fluorescent Protein (GFP).[5][7]

-

Treatment: Cells are treated with this compound (e.g., 1 µM) or a vehicle control. A mutant of BAZ2A (N1873F) that cannot bind acetylated histones is used as a positive control for displacement.[2][5]

-

Photobleaching: A specific region within the nucleus is photobleached using a high-intensity laser, extinguishing the GFP signal.

-

Image Acquisition: The recovery of fluorescence in the bleached region is monitored over time as unbleached GFP-BAZ2A molecules diffuse into the area.

-

Data Analysis: In the presence of this compound, BAZ2A is displaced from the less mobile chromatin-bound state, leading to faster fluorescence recovery. The half-time of recovery is calculated and compared between treated and untreated cells.[5]

BAZ2A/BAZ2B Signaling and Function

BAZ2A is a key component of the NoRC complex, which also includes the ATPase SNF2h. NoRC is recruited to ribosomal DNA (rDNA) to mediate transcriptional silencing. It does so by recruiting histone-modifying enzymes and DNA methyltransferases.[1][5] BAZ2B is part of the ISWI chromatin remodeling complexes and is thought to be involved in regulating nucleosome mobilization.[1][2] Inhibition of BAZ2A/B with this compound can therefore modulate these processes. Recent studies have also implicated BAZ2A and BAZ2B in liver regeneration, suggesting that their inhibition can accelerate tissue repair.[12][13][14]

Figure 4: BAZ2A and BAZ2B Functional Pathways.

Conclusion

This compound is a well-characterized and highly valuable chemical probe for the BAZ2A and BAZ2B bromodomains. Its high potency, selectivity, and cell permeability, combined with its favorable in vivo pharmacokinetic properties, make it an excellent tool for investigating the biological roles of BAZ2A and BAZ2B in health and disease. This guide provides the essential information and methodologies to enable researchers to effectively utilize this compound in their studies. The continued use of this probe will undoubtedly contribute to a deeper understanding of the epigenetic regulation mediated by these important chromatin-associated proteins.

References

- 1. This compound, 1665195-94-7 | BroadPharm [broadpharm.com]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. genecards.org [genecards.org]

- 4. uniprot.org [uniprot.org]

- 5. Structure Enabled Design of this compound, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | Bromodomains | Tocris Bioscience [tocris.com]

- 10. Crystal Structure of the bromodomain of human BAZ2B in complex with this compound chemical probe | Structural Genomics Consortium [thesgc.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. In vivo CRISPR screening identifies BAZ2 chromatin remodelers as druggable regulators of mammalian liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

BAZ2-ICR: A Chemical Probe for Elucidating the Role of BAZ2 Bromodomains in Chromatin Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bromodomain adjacent to zinc finger (BAZ) family of proteins, particularly BAZ2A (also known as TIP5) and BAZ2B, are crucial regulators of chromatin structure and gene expression. Their involvement in significant cellular processes, including heterochromatin formation, ribosomal DNA (rDNA) silencing, and the regulation of pluripotency, has positioned them as compelling targets for therapeutic intervention. BAZ2-ICR, a potent and selective chemical probe, has emerged as an invaluable tool for dissecting the specific functions of the BAZ2A and BAZ2B bromodomains. This technical guide provides a comprehensive overview of the role of this compound in chromatin biology, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Introduction to BAZ2 Proteins and the this compound Probe

BAZ2A and BAZ2B are large, multi-domain proteins that act as core components of distinct chromatin remodeling complexes. BAZ2A is a key subunit of the Nucleolar Remodeling Complex (NoRC), which plays a pivotal role in silencing rRNA genes and establishing heterochromatin.[1][2][3] BAZ2B, on the other hand, is a regulatory subunit of the ISWI chromatin remodeling complexes BRF-1 and BRF-5, which are involved in organizing nucleosome arrays across the genome.[4]

The discovery of this compound, a cell-active and orally bioavailable inhibitor of the BAZ2A and BAZ2B bromodomains, has provided a powerful means to investigate the specific functions of these proteins.[4][5] Developed through a structure-enabled design approach, this compound offers high potency and selectivity, allowing for the precise interrogation of BAZ2-dependent cellular processes.[4][6]

Quantitative Data on this compound

The efficacy and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Inhibitory Activity of this compound

| Target | Kd (nM) | IC50 (nM) |

| BAZ2A | 109 | 130 |

| BAZ2B | 170 | 180 |

Data sourced from multiple studies.[5][7]

Table 2: Selectivity of this compound Against Other Bromodomains

| Target | Kd (µM) | Fold Selectivity (vs. BAZ2A) | Fold Selectivity (vs. BAZ2B) |

| CECR2 | 1.55 | ~14 | ~9 |

| BRD4 | >50 | >450 | >270 |

Data highlights the significant selectivity of this compound for BAZ2A/B over other bromodomains.[4]

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value |

| Solubility (D2O) | 25 mM |

| logD | 1.05 |

| Mouse Microsomal Stability | High |

| Caco-2 Permeation | High |

| Oral Bioavailability (Mouse) | 70% |

These properties demonstrate the suitability of this compound for both in vitro and in vivo studies.[5]

Role of BAZ2A and BAZ2B in Chromatin Biology

Inhibition of BAZ2A and BAZ2B with this compound has provided significant insights into their roles in regulating chromatin structure and function.

BAZ2A and the NoRC Complex: Guardians of Ribosomal DNA Silencing

BAZ2A, as a core component of the NoRC complex, is essential for maintaining silencing of a subset of ribosomal RNA (rRNA) genes.[1][2] This process is critical for regulating ribosome biogenesis and cellular growth. The NoRC complex, consisting of BAZ2A and the ATPase SNF2h, is targeted to rDNA promoters where it initiates a cascade of events leading to heterochromatin formation.[1][8] This involves the recruitment of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), resulting in a repressive chromatin environment characterized by histone hypoacetylation and DNA hypermethylation.[3]

Furthermore, BAZ2A plays a broader role in genome architecture, particularly in ground-state pluripotent stem cells. It prevents the encroachment of active chromatin domains (A compartments) into repressive domains (B compartments), thereby safeguarding genomic integrity and maintaining cell identity.[8]

BAZ2B and ISWI Complexes: Orchestrating Nucleosome Spacing

BAZ2B functions as a regulatory subunit of the BRF-1 and BRF-5 ISWI chromatin remodeling complexes.[4] These complexes utilize the energy from ATP hydrolysis to slide nucleosomes along DNA, a fundamental process for regulating access to genetic information. BAZ2B has been implicated in the repression of genes related to mitochondrial function and can induce widespread changes in chromatin accessibility. Studies have also shown that BAZ2B can reprogram hematopoietic lineage-committed progenitors into a multipotent state through chromatin remodeling.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of this compound and BAZ2 proteins.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BAZ2A

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest. This protocol is adapted for studying BAZ2A occupancy.

-

Cell Cross-linking:

-

Culture cells to ~80-90% confluency.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Resuspend cells in a lysis buffer containing protease inhibitors.

-

Sonicate the lysate to shear chromatin to an average size of 200-700 bp. The optimal sonication conditions should be empirically determined for each cell type.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads.

-

Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for BAZ2A.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively with a series of low-salt and high-salt wash buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated material from the beads.

-

Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using a standard column-based kit or phenol-chloroform extraction.

-

Prepare a sequencing library from the purified DNA according to the manufacturer's instructions for your sequencing platform.

-

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq) to Assess Chromatin Changes upon BAZ2 Inhibition

ATAC-seq is a method for mapping chromatin accessibility genome-wide. This protocol can be used to investigate changes in chromatin structure following treatment with this compound.

-

Cell Preparation:

-

Harvest 50,000 cells and wash with ice-cold PBS.

-

Centrifuge to pellet the cells.

-

-

Cell Lysis:

-

Resuspend the cell pellet in a cold lysis buffer containing non-ionic detergents (e.g., NP-40) to lyse the plasma membrane while keeping the nuclear membrane intact.

-

Incubate on ice for a short period.

-

-

Transposition Reaction:

-

Pellet the nuclei by centrifugation.

-

Resuspend the nuclei in the transposition reaction mix, which includes the Tn5 transposase and its reaction buffer.

-

Incubate at 37°C for 30 minutes. The Tn5 transposase will simultaneously cut the DNA in accessible regions and ligate sequencing adapters.

-

-

DNA Purification:

-

Purify the "tagmented" DNA using a DNA purification kit.

-

-

PCR Amplification:

-

Amplify the tagmented DNA using PCR with primers that anneal to the ligated adapters. The number of PCR cycles should be minimized to avoid amplification bias.

-

-

Library Purification and Sequencing:

-

Purify the amplified library to remove primers and small DNA fragments.

-

Sequence the library on a high-throughput sequencing platform.

-

Fluorescence Recovery After Photobleaching (FRAP) to Measure BAZ2A Mobility

FRAP is a microscopy-based technique used to measure the dynamics of fluorescently labeled molecules in living cells. This protocol can be used to assess the effect of this compound on the chromatin binding of BAZ2A.

-

Cell Transfection and Treatment:

-

Seed cells on a glass-bottom dish suitable for live-cell imaging.

-

Transfect the cells with a plasmid encoding a fluorescently tagged BAZ2A (e.g., GFP-BAZ2A).

-

Allow the cells to express the fusion protein for 24-48 hours.

-

Treat the cells with this compound or a vehicle control for a specified period before imaging.

-

-

Image Acquisition Setup:

-

Use a confocal laser scanning microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

-

Identify a cell expressing the fluorescently tagged BAZ2A at a moderate level, with clear nuclear localization.

-

-

FRAP Experiment:

-

Acquire a few pre-bleach images of the selected region of interest (ROI) within the nucleus using a low laser power.

-

Photobleach the ROI with a high-intensity laser pulse to quench the fluorescence.

-

Immediately after bleaching, acquire a time-lapse series of images of the ROI using the low laser power to monitor the recovery of fluorescence as unbleached molecules move into the bleached area.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached region, a control region outside the bleached area, and the background over time.

-

Normalize the fluorescence intensity in the bleached region to correct for photobleaching during image acquisition.

-

Plot the normalized fluorescence recovery over time and fit the data to a mathematical model to determine the mobile fraction and the half-time of recovery (t1/2). A faster recovery time for this compound treated cells compared to control indicates a displacement of BAZ2A from chromatin.[9]

-

Visualizing BAZ2-Related Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to BAZ2 biology and the experimental approaches used to study it.

Conclusion

This compound stands as a critical tool for the functional interrogation of the BAZ2A and BAZ2B bromodomains. Its high potency and selectivity have enabled researchers to delineate the specific roles of these proteins in fundamental chromatin-based processes. The continued use of this compound in conjunction with advanced genomic and imaging techniques will undoubtedly further our understanding of chromatin biology and may pave the way for the development of novel therapeutic strategies targeting the BAZ family of proteins in various diseases, including cancer.

References

- 1. academic.oup.com [academic.oup.com]

- 2. NoRC complex - EpiFactors Database [epifactors.autosome.org]

- 3. The nucleolar remodeling complex NoRC mediates heterochromatin formation and silencing of ribosomal gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Master Regulator protein BAZ2B can reprogram human hematopoietic lineage-committed progenitors into a multipotent state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PMC [pmc.ncbi.nlm.nih.gov]

BAZ2-ICR: A Technical Guide to its Role in Epigenetic Regulation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BAZ2-ICR, a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains. This document details the role of these proteins in epigenetic regulation, their implications in disease, and the experimental methodologies used to investigate their function and inhibition.

Introduction to BAZ2A/B and their Role in Epigenetic Regulation

The bromodomain adjacent to zinc finger (BAZ) family of proteins are crucial components of chromatin remodeling complexes, playing a significant role in regulating gene expression. BAZ2A (also known as TIP5) and BAZ2B are homologous proteins that contain a bromodomain, a structural motif that recognizes and binds to acetylated lysine residues on histone tails. This interaction is a key mechanism in epigenetic regulation, influencing chromatin structure and accessibility to the transcriptional machinery.

BAZ2A is a core subunit of the Nucleolar Remodeling Complex (NoRC), which also includes the ATPase SMARCA5 (SNF2H). The NoRC complex is primarily involved in the silencing of ribosomal RNA (rRNA) genes by recruiting histone deacetylases and DNA methyltransferases to rDNA promoters, leading to heterochromatin formation.[1] Beyond its role in rDNA silencing, BAZ2A has been implicated in the repression of genes frequently silenced in metastatic prostate cancer.[2]

BAZ2B is less well-characterized than its paralog, but it is known to be a component of the ISWI (Imitation Switch) chromatin remodeling complexes BRF-1 and BRF-5, where it interacts with the ATPases SMARCA1 and SMARCA5, respectively, to regulate the spacing of nucleosomes.[3] Dysregulation of BAZ2B has been linked to developmental delay, intellectual disability, and autism spectrum disorder.[4][5][6]

This compound: A Chemical Probe for BAZ2A and BAZ2B

This compound is a potent, selective, and cell-active small molecule inhibitor of the BAZ2A and BAZ2B bromodomains.[7][8] Its development has provided a critical tool for elucidating the biological functions of these proteins and for exploring their therapeutic potential. This compound acts as an acetyl-lysine mimic, competitively inhibiting the binding of the BAZ2A/B bromodomains to acetylated histones.[1] This disruption of the reader function of BAZ2A/B can modulate gene expression and cellular processes.

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference(s) |

| BAZ2A | AlphaScreen | 130 | - | [9][10] |

| BAZ2A | Isothermal Titration Calorimetry (ITC) | - | 109 | [7][9][11] |

| BAZ2B | AlphaScreen | 180 | - | [9][10] |

| BAZ2B | Isothermal Titration Calorimetry (ITC) | - | 170 | [7][9][11] |

Table 2: Selectivity of this compound

| Off-Target | Assay Type | Selectivity (fold vs BAZ2A) | Selectivity (fold vs BAZ2B) | Reference(s) |

| CECR2 | Isothermal Titration Calorimetry (ITC) | ~15 | ~10 | [7][9][12] |

| BRD9 | - | >100 | >100 | [13] |

| TAF1L | - | >100 | >100 | [13] |

| Broad Panel of 47 Bromodomains | Thermal Shift Assay | >100 (for most) | >100 (for most) | [7][9][11] |

| Panel of 55 Receptors and Ion Channels | Radioligand Binding Assays | No significant activity at 10 µM | No significant activity at 10 µM | [7][11] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Reference(s) |

| Solubility (D₂O) | 25 mM | [9][11] |

| LogD | 1.05 | [9][11] |

| Bioavailability (F) | 70% | [9][11] |

| Clearance | Moderate (~50% of mouse liver blood flow) | [11] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound and its targets.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of this compound binding to the BAZ2A and BAZ2B bromodomains.

Materials:

-

Purified recombinant BAZ2A or BAZ2B bromodomain protein

-

This compound compound

-

ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

-

Microcalorimeter (e.g., MicroCal ITC200)

Procedure:

-

Sample Preparation:

-

Dialyze the purified BAZ2A/B bromodomain protein and dissolve the this compound compound in the same ITC buffer to minimize heats of dilution.

-

Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

-

Determine the precise concentrations of the protein and ligand solutions. A typical starting concentration is 5-50 µM protein in the sample cell and 50-500 µM ligand in the syringe.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed (e.g., 750 rpm).

-

Set the reference power to a suitable value.

-

-

Titration:

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point from the analysis.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay technology used for screening and characterizing biomolecular interactions.

Objective: To measure the inhibitory activity (IC50) of this compound on the interaction between the BAZ2A/B bromodomain and an acetylated histone peptide.

Materials:

-

His-tagged BAZ2A or BAZ2B bromodomain

-

Biotinylated acetylated histone H4 peptide (e.g., H4K16ac)

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

Assay buffer

-

384-well microplate

-

AlphaScreen-compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a solution of His-tagged BAZ2A/B bromodomain and biotinylated histone peptide in assay buffer.

-

Prepare serial dilutions of the this compound inhibitor.

-

-

Assay Reaction:

-

In a 384-well plate, add the His-tagged BAZ2A/B bromodomain, the biotinylated histone peptide, and the inhibitor at various concentrations.

-

Incubate the mixture to allow for binding to occur.

-

-

Bead Addition and Incubation:

-

Add the Nickel Chelate Acceptor beads to the wells. The His-tag on the bromodomain will bind to the nickel on the beads.

-

Incubate to allow for this interaction.

-

Add the Streptavidin-coated Donor beads. The streptavidin on the beads will bind to the biotin on the histone peptide.

-

Incubate in the dark to allow for the formation of the bead-protein-peptide complex.

-

-

Signal Detection:

-

Read the plate on an AlphaScreen reader. Excitation at 680 nm will generate a signal between 520-620 nm if the Donor and Acceptor beads are in close proximity.

-

-

Data Analysis:

-

Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of molecular mobility in living cells.

Objective: To determine if this compound can displace BAZ2A from chromatin in living cells.

Materials:

-

Human osteosarcoma (U2OS) cells

-

Plasmid encoding GFP-tagged full-length BAZ2A

-

Transfection reagent

-

Confocal microscope with a high-power laser for photobleaching

-

This compound compound

-

Histone deacetylase (HDAC) inhibitor (e.g., SAHA) to increase histone acetylation levels (optional)

Procedure:

-

Cell Culture and Transfection:

-

Culture U2OS cells on glass-bottom dishes suitable for microscopy.

-

Transfect the cells with the GFP-BAZ2A plasmid using a suitable transfection reagent. Allow for protein expression for 24-48 hours.

-

-

Cell Treatment:

-

Treat the transfected cells with this compound (e.g., 1 µM) or a vehicle control for a specified period.

-

Optionally, pre-treat cells with an HDAC inhibitor to enhance the interaction of BAZ2A with chromatin.

-

-

FRAP Experiment:

-

Mount the dish on the confocal microscope stage and maintain physiological conditions (37°C, 5% CO₂).

-

Identify a cell expressing GFP-BAZ2A and select a region of interest (ROI) within the nucleus.

-

Acquire a few pre-bleach images of the ROI at low laser power.

-

Use a high-power laser pulse to photobleach the fluorescence within the ROI.

-

Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI, a control region in the same nucleus, and a background region over time.

-

Normalize the fluorescence intensity in the bleached ROI to correct for photobleaching during image acquisition.

-

Plot the normalized fluorescence intensity versus time.

-

Calculate the mobile fraction and the half-time of recovery (t₁/₂) from the recovery curve. A faster recovery and a larger mobile fraction in the presence of this compound indicate displacement of BAZ2A from less mobile chromatin-bound states.

-

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method used to identify the genome-wide binding sites of DNA-associated proteins.

Objective: To identify the genomic regions where BAZ2A binds in prostate cancer cells and to assess how this binding is affected by this compound.

Materials:

-

Prostate cancer cell line (e.g., PC3)

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffers

-

Sonicator or micrococcal nuclease for chromatin fragmentation

-

Antibody specific for BAZ2A

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Cell Culture and Cross-linking:

-

Grow prostate cancer cells to a suitable confluency.

-

Treat cells with this compound or vehicle control.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes).

-

Quench the cross-linking reaction with glycine.

-

-

Cell Lysis and Chromatin Fragmentation:

-

Harvest the cells and lyse them to release the nuclei.

-

Isolate the nuclei and lyse them to release the chromatin.

-

Fragment the chromatin to a size range of 200-600 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the fragmented chromatin with an anti-BAZ2A antibody overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads several times with different wash buffers to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating the eluate in the presence of a high salt concentration.

-

Treat with RNase A to remove RNA and Proteinase K to digest proteins.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA.

-

Sequence the library on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Use a peak-calling algorithm to identify regions of the genome that are enriched for BAZ2A binding.

-

Compare the BAZ2A binding profiles in this compound-treated and control cells to identify changes in BAZ2A occupancy.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving BAZ2A and a typical experimental workflow for evaluating BAZ2 inhibitors.

BAZ2A in the Nucleolar Remodeling Complex (NoRC) Pathway

Caption: The BAZ2A-containing NoRC complex promotes rRNA gene silencing.

BAZ2A-Mediated Gene Repression in Prostate Cancer

Caption: BAZ2A promotes prostate cancer progression via H3K14ac recognition.

Experimental Workflow for BAZ2 Inhibitor Evaluation

References

- 1. The nucleolar remodeling complex NoRC mediates heterochromatin formation and silencing of ribosomal gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BAZ2A-RNA mediated association with TOP2A and KDM1A represses genes implicated in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence Recovery After Photobleaching - FluoroFinder [fluorofinder.com]

- 4. Structure Enabled Design of this compound, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Reactome | Nucleolar Chromatin Remodeling Complex (NoRC) binds intergenic spacer of rRNA gene [reactome.org]

- 7. This compound | Structural Genomics Consortium [thesgc.org]

- 8. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. DSpace [repository.icr.ac.uk]

Investigating Gene Expression with BAZ2-ICR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of BAZ2-ICR, a potent and selective chemical probe, in the investigation of gene expression. This compound targets the bromodomains of BAZ2A and BAZ2B, key components of chromatin remodeling complexes. This guide provides a comprehensive overview of this compound's biochemical properties, its impact on cellular signaling pathways, and detailed methodologies for key experimental procedures.

Core Data Presentation

The following tables summarize the quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | Value | Reference |

| BAZ2A | IC50 | 130 nM | [1] |

| BAZ2B | IC50 | 180 nM | [1] |

| BAZ2A | Kd | 109 nM | [1] |

| BAZ2B | Kd | 170 nM | [1] |

Table 2: Selectivity Profile of this compound

| Off-Target | Assay Type | Value | Selectivity vs. BAZ2A | Selectivity vs. BAZ2B | Reference |

| CECR2 | Kd | 1.55 µM | ~14-fold | ~9-fold | [2] |

| BRD4 | AlphaScreen | No significant inhibition up to 50 µM | >380-fold | >270-fold | [2] |

| Broad Panel of 47 Bromodomains | Thermal Shift Assay | Minimal activity | >100-fold over most | >100-fold over most | [2] |

| Panel of 55 Receptors and Ion Channels | Radioligand Binding Assays | No significant activity at 10 µM | High | High | [3] |

Signaling Pathways

BAZ2A and BAZ2B are integral components of distinct chromatin remodeling complexes that regulate gene expression. BAZ2A is a key subunit of the Nucleolar Remodeling Complex (NoRC), which is primarily involved in the silencing of ribosomal RNA (rRNA) genes. In the context of prostate cancer, BAZ2A has been shown to interact with other epigenetic modifiers to repress tumor suppressor genes.

Experimental Protocols and Workflows

Detailed methodologies for key experiments are crucial for the robust investigation of this compound's effects on gene expression.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, such as the binding of this compound to BAZ2A and BAZ2B bromodomains.

Methodology:

-

Sample Preparation:

-

Express and purify the BAZ2A or BAZ2B bromodomain protein.

-

Prepare a concentrated solution of this compound in a compatible buffer.

-

The protein and this compound solutions must be in identical, degassed buffers to minimize heats of dilution. A common buffer is 50 mM HEPES, 150 mM NaCl.

-

-

ITC Experiment:

-

Load the BAZ2 bromodomain protein into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the protein solution while monitoring the heat change.

-

A control experiment of injecting this compound into the buffer alone should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

The heat released or absorbed after each injection is measured and plotted against the molar ratio of this compound to the protein.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a high-throughput format. It is suitable for screening for inhibitors of the BAZ2A/B-histone interaction.

Methodology:

-

Reagent Preparation:

-

Biotinylated histone peptide (e.g., H3K14ac) is used as the substrate.

-

His-tagged BAZ2A or BAZ2B bromodomain protein.

-

Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

-

-

Assay Procedure:

-

In a microplate, incubate the His-tagged BAZ2 bromodomain with the biotinylated histone peptide in the presence of varying concentrations of this compound or a control compound.

-

Add the Nickel Chelate Acceptor beads, which bind to the His-tagged protein.

-

Add the Streptavidin-coated Donor beads, which bind to the biotinylated histone peptide.

-

If the protein and peptide interact, the Donor and Acceptor beads are brought into close proximity.

-

-

Signal Detection and Analysis:

-

Excite the Donor beads at 680 nm.

-

If in proximity, the Donor beads release singlet oxygen, which diffuses to the Acceptor beads, leading to a chemiluminescent signal at 520-620 nm.

-

In the presence of an effective inhibitor like this compound, the protein-peptide interaction is disrupted, separating the beads and causing a decrease in the AlphaScreen signal.

-

The IC50 value for the inhibitor can be determined by plotting the signal intensity against the inhibitor concentration.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to measure the dynamics of fluorescently labeled molecules in living cells. It can be used to demonstrate that this compound displaces BAZ2A from chromatin.

Methodology:

-

Cell Preparation:

-

Transfect cells (e.g., U2OS) with a plasmid encoding a fluorescently tagged BAZ2A (e.g., GFP-BAZ2A).

-

Culture the cells on glass-bottom dishes suitable for live-cell imaging.

-

-

FRAP Experiment:

-

Identify a region of interest (ROI) within the nucleus of a cell expressing GFP-BAZ2A.

-

Acquire a series of pre-bleach images at low laser power.

-

Use a high-intensity laser to photobleach the GFP signal within the ROI.

-

Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-BAZ2A molecules move into the area.

-

Treat the cells with this compound (e.g., 1 µM) and repeat the FRAP experiment.

-

-

Data Analysis:

-

Measure the fluorescence intensity within the bleached ROI over time.

-

Normalize the data to account for photobleaching during image acquisition.

-

The rate of fluorescence recovery is indicative of the mobility of the protein. A faster recovery suggests that the protein is more mobile and less tightly bound to chromatin.

-

In the presence of this compound, an increased rate of fluorescence recovery for GFP-BAZ2A indicates that the inhibitor is displacing the protein from chromatin.

-

Conclusion

This compound is a valuable tool for elucidating the role of BAZ2A and BAZ2B in the epigenetic regulation of gene expression. Its high potency and selectivity make it a reliable probe for both in vitro and in vivo studies. The experimental protocols and workflows outlined in this guide provide a framework for researchers to effectively utilize this compound in their investigations into chromatin biology and drug discovery. The continued application of this and other chemical probes will undoubtedly deepen our understanding of the complex interplay between chromatin remodeling and gene transcription in health and disease.

References

- 1. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zaguan.unizar.es [zaguan.unizar.es]

- 3. Quantitative analysis of a panel of gene expression in prostate cancer —with emphasis on NPY expression analysis - PMC [pmc.ncbi.nlm.nih.gov]

BAZ2-ICR: A Technical Guide for Studying Nucleosome Remodeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BAZ2-ICR, a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B. This document details its application in studying nucleosome remodeling, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction

BAZ2A (also known as TIP5) and BAZ2B are homologous proteins that play crucial roles in chromatin remodeling and gene regulation.[1] They are characterized by the presence of a bromodomain, an acetyl-lysine binding module, which is essential for their recruitment to specific chromatin regions.[1][2] BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes through the recruitment of histone deacetylases and DNA methyltransferases.[3][4] The development of selective chemical probes for the BAZ2 bromodomains, such as this compound, has been instrumental in elucidating their cellular functions and exploring their potential as therapeutic targets.[5]

Quantitative Data: Binding Affinity and Selectivity of this compound

This compound was developed as a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains.[5] Its binding affinity and selectivity have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data for this compound.

| Target | IC50 (nM) | Assay | Reference |

| BAZ2A | 130 | AlphaScreen | [6] |

| BAZ2B | 180 | AlphaScreen | [7] |

| Target | Dissociation Constant (Kd) (nM) | Assay | Reference |

| BAZ2A | 109 | Isothermal Titration Calorimetry (ITC) | [8] |

| BAZ2B | 170 | Isothermal Titration Calorimetry (ITC) | [8] |

| CECR2 | 1550 | Isothermal Titration Calorimetry (ITC) | [3] |

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the inhibitor's potency in a biochemical assay, while the Kd (dissociation constant) represents the equilibrium constant for the binding of the inhibitor to the target protein.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with BAZ2 bromodomains.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (BAZ2A/B bromodomain).

Generalized Protocol:

-

Sample Preparation:

-

Express and purify the BAZ2A or BAZ2B bromodomain.

-

Prepare a concentrated stock solution of this compound.

-

Dialyze both the protein and the inhibitor against the same buffer to minimize heats of dilution. A typical buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.

-

Accurately determine the concentrations of the protein and this compound.

-

-

ITC Experiment:

-

Load the BAZ2 bromodomain solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.

-

Load the this compound solution (e.g., 200-500 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections of this compound into the sample cell, typically 1-2 µL per injection.

-

Record the heat changes after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of this compound to the BAZ2 bromodomain.

-

Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and n.

-

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a high-throughput format.

Principle: The assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity. In a competition assay, the binding of an inhibitor disrupts the interaction between the target protein and its binding partner, leading to a decrease in the AlphaScreen signal.

Generalized Protocol for BAZ2B Inhibition: [1][9]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Dilute His-tagged BAZ2B bromodomain, biotinylated histone H3 peptide (acetylated at lysine 14), and this compound to the desired concentrations in the reaction buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the His-tagged BAZ2B bromodomain.

-

Add varying concentrations of this compound or a vehicle control.

-

Add the biotinylated histone H3 peptide.

-

Incubate the mixture at room temperature to allow binding to reach equilibrium.

-

Add Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

-

Incubate in the dark to allow bead-protein and bead-peptide binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the AlphaScreen signal against the concentration of this compound.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand.

Principle: The binding of a ligand often stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.[10]

Generalized Protocol: [10][11]

-

Reaction Setup:

-

Prepare a solution of the purified BAZ2A or BAZ2B bromodomain in a suitable buffer.

-

Add a fluorescent dye (e.g., SYPRO Orange).

-

Add varying concentrations of this compound or a vehicle control to different wells of a 96-well PCR plate.

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Increase the temperature gradually (e.g., from 25°C to 95°C) and monitor the fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

Determine the Tm for each condition, which is the temperature at which the protein is 50% unfolded (the midpoint of the transition).

-

A significant increase in Tm in the presence of this compound indicates binding and stabilization.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to study the mobility of fluorescently labeled molecules within a living cell.[12]

Principle: A specific region of interest in a cell expressing a fluorescently tagged protein (e.g., GFP-BAZ2A) is photobleached using a high-intensity laser. The rate of fluorescence recovery in the bleached area is then monitored, providing information about the protein's mobility and its binding to cellular structures like chromatin.[12]

Generalized Protocol: [12][13]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., U2OS) on glass-bottom dishes.

-

Transfect the cells with a plasmid encoding a fluorescently tagged BAZ2A or BAZ2B (e.g., GFP-BAZ2A).

-

-

FRAP Experiment:

-

Mount the dish on a confocal microscope equipped for FRAP.

-

Identify a cell expressing the fluorescent fusion protein.

-

Acquire a few pre-bleach images of the nucleus.

-

Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

-

Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

-

To test the effect of this compound, treat the cells with the inhibitor for a specific duration before performing the FRAP experiment.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Correct for photobleaching during image acquisition.

-

Normalize the fluorescence recovery data.

-

Fit the recovery curve to a mathematical model to determine the mobile fraction and the diffusion coefficient of the protein. An accelerated recovery in the presence of this compound suggests that the inhibitor displaces the protein from its chromatin binding sites.

-

Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows related to this compound and nucleosome remodeling.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. embopress.org [embopress.org]

- 5. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. portlandpress.com [portlandpress.com]

- 11. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monitoring Dynamic Binding of Chromatin Proteins In Vivo by Fluorescence Recovery After Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photobleaching assays (FRAP & FLIP) to measure chromatin protein dynamics in living embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

BAZ2-ICR: A Technical Whitepaper on the Discovery, Synthesis, and Application of a Potent BAZ2A/B Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of BAZ2-ICR, a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B. This compound was developed through a structure-guided drug discovery campaign, leading to a significant improvement in potency from an initial weakly active hit. This guide details the discovery process, synthesis, and key biological data of this compound. It includes detailed experimental protocols for its characterization and visualizations of the relevant biological pathways and experimental workflows. This compound serves as a valuable tool for investigating the biological functions of BAZ2A and BAZ2B in chromatin remodeling and gene regulation.

Introduction

Bromodomains are epigenetic reader modules that recognize acetylated lysine residues on histone tails and other proteins, playing a crucial role in the regulation of gene transcription.[1] The bromodomain adjacent to zinc finger domain (BAZ) family of proteins, particularly BAZ2A and BAZ2B, are integral components of chromatin remodeling complexes.[1] BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes and the formation of heterochromatin.[1] Given their role in fundamental cellular processes, the bromodomains of BAZ2A and BAZ2B have emerged as attractive targets for therapeutic intervention, particularly in oncology.

The development of potent and selective chemical probes is essential for validating novel drug targets and elucidating their biological functions. This compound was identified and optimized from a weakly potent initial hit through a structure-based design approach, resulting in a more than 100-fold improvement in potency.[1][2] This whitepaper serves as a technical guide to this compound for researchers in academia and the pharmaceutical industry.

Discovery and Optimization

The discovery of this compound began with the identification of a weak inhibitor of BAZ2A (IC50 = 51 μM) and BAZ2B (IC50 = 26 μM) from a virtual screening campaign.[1][2] Through iterative cycles of chemical synthesis and structure-based design, guided by X-ray crystallography, a significant enhancement in potency was achieved.[1] The key to the improved affinity of this compound lies in an intramolecular π-stacking interaction that allows the molecule to efficiently occupy the shallow acetyl-lysine binding pocket of the BAZ2 bromodomains.[1][3] This optimization process culminated in the development of this compound (compound 13 in the original publication), a potent and selective dual inhibitor of BAZ2A and BAZ2B.[1][2]

Quantitative Biological Data

The biological activity of this compound has been thoroughly characterized using various in vitro and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Potency and Binding Affinity of this compound [4][5]

| Target | IC50 (nM) | Kd (nM) |

| BAZ2A | 130 | 109 |

| BAZ2B | 180 | 170 |

Table 2: Selectivity Profile of this compound [4][5]

| Target | Selectivity (fold vs BAZ2A/B) |

| CECR2 | 10-15 |

| Other Bromodomains | >100 |

Table 3: Physicochemical and Pharmacokinetic Properties of this compound [4]

| Property | Value |

| Solubility (D2O) | 25 mM |

| LogD | 1.05 |

| Mouse Microsomal Stability | High |

| Caco-2 Permeability | High |

| Bioavailability (mouse, 5 mg/kg) | 70% |

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which this compound acts and how it was developed, the following diagrams illustrate the BAZ2A signaling pathway and the experimental workflow for the discovery of this compound.

Caption: BAZ2A Signaling Pathway in Chromatin Remodeling.

Caption: Experimental Workflow for the Discovery of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

This compound Synthesis

The synthesis of this compound is achieved through a three-step route as described by Drouin et al. (2015).[1]

Step 1: Van Leusen Imidazole Formation

-

A mixture of the appropriate aldehyde (1.0 equiv), amine (1.5 equiv), and tosylmethyl isocyanide (TosMIC) (1.2 equiv) in a suitable solvent such as methanol is stirred at room temperature.

-

Potassium carbonate (2.0 equiv) is added, and the reaction is heated to reflux.

-

After completion, the reaction is cooled, and the product is extracted and purified by column chromatography to yield the imidazole intermediate.

Step 2: Regioselective Bromination

-

The imidazole intermediate (1.0 equiv) is dissolved in a chlorinated solvent like dichloromethane.

-

N-Bromosuccinimide (NBS) (1.1 equiv) is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature until completion.

-

The product is then purified by column chromatography.

Step 3: Suzuki or Stille Coupling

-

The brominated imidazole (1.0 equiv) is reacted with the corresponding boronic acid or stannane reagent (1.2 equiv) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).

-

The reaction is typically carried out in a mixture of solvents such as dioxane and water under microwave irradiation.

-

The final product, this compound, is purified by preparative HPLC.

AlphaScreen Assay for BAZ2A/B Inhibition

This assay is used to measure the inhibition of the interaction between the BAZ2A or BAZ2B bromodomain and an acetylated histone peptide.

-

Reagents:

-

His-tagged BAZ2A or BAZ2B bromodomain

-

Biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Ni-NTA-coated Acceptor beads (PerkinElmer)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

-

-

Procedure:

-

Add 5 µL of this compound or control compound at various concentrations to a 384-well plate.

-

Add 5 µL of His-tagged BAZ2A or BAZ2B bromodomain (final concentration ~20 nM).

-

Add 5 µL of biotinylated H3K14ac peptide (final concentration ~20 nM).

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of a 1:1 mixture of Donor and Acceptor beads (final concentration 10 µg/mL each).

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an EnVision plate reader (PerkinElmer) with AlphaScreen settings.

-

Calculate IC50 values from the dose-response curves.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to BAZ2A/B bromodomains.

-

Instrumentation: MicroCal ITC200 (Malvern Panalytical)

-

Sample Preparation:

-

BAZ2A or BAZ2B bromodomain (20-50 µM) in the sample cell.

-

This compound (200-500 µM) in the injection syringe.

-

Both protein and compound are dialyzed against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

-

Procedure:

-

Equilibrate the instrument at 25 °C.

-

Perform an initial injection of 0.4 µL followed by 19 injections of 2 µL of this compound into the protein solution.

-

The spacing between injections should be sufficient for the signal to return to baseline (e.g., 150 seconds).

-

The data are fitted to a one-site binding model using the Origin software provided with the instrument to determine Kd, n, and ΔH.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the ability of this compound to displace BAZ2A from chromatin in living cells.[4]

-

Cell Line: Human osteosarcoma cells (U2OS)

-

Reagents:

-

GFP-tagged full-length BAZ2A construct

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

-

Procedure:

-

Transfect U2OS cells with the GFP-BAZ2A construct.

-

After 24-48 hours, treat the cells with 1 µM this compound or vehicle control for a defined period.

-

Identify a region of interest (ROI) within the nucleus of a GFP-expressing cell.

-

Acquire a pre-bleach image.

-

Photobleach the ROI using a high-intensity laser pulse (e.g., 488 nm).

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

-

Measure the fluorescence intensity in the ROI over time and normalize it to the pre-bleach intensity.

-

A faster recovery rate in the presence of this compound indicates displacement of GFP-BAZ2A from less mobile chromatin-bound states.[4]

-

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the BAZ2A and BAZ2B bromodomains.[4][5][6] Its development through a structure-guided approach highlights a successful strategy for targeting challenging protein-protein interactions.[1][2] This technical guide provides researchers with the necessary information to utilize this compound effectively in their studies to further probe the biology of BAZ2 bromodomains and their role in health and disease. The detailed experimental protocols and visualizations are intended to facilitate the replication and expansion of research in this area.

References

BAZ2-ICR: A Technical Guide to a Selective Chemical Probe for BAZ2 Bromodomains

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BAZ2-ICR, a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B. It is intended to serve as a detailed resource, encompassing quantitative biochemical and cellular data, in vivo properties, and explicit experimental protocols to facilitate its use in research and drug discovery.

Introduction: The BAZ2 Bromodains

Bromodomain adjacent to zinc finger domain (BAZ) proteins are key components of chromatin remodeling complexes.[1] The family includes BAZ2A (also known as TIP5) and BAZ2B, which play crucial roles in regulating gene expression.[1][2] BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), which, in conjunction with the ATPase SNF2h, is involved in silencing non-coding RNAs and establishing repressive heterochromatin structures.[1][3] Given their role in epigenetic regulation, the bromodomains of BAZ2A and BAZ2B have emerged as important targets for therapeutic intervention, particularly in oncology.[4]

The development of selective chemical probes is essential for dissecting the biological functions of these "reader" domains and validating them as drug targets.[5] this compound was developed through a structure-based design effort, optimizing a weak initial hit into a potent, cell-active, and in vivo-suitable inhibitor of both BAZ2A and BAZ2B bromodomains.[1][5] This guide details its properties and methodologies for its application.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters defining this compound's performance as a chemical probe.

Table 1: In Vitro Potency and Binding Affinity

| Target | Assay Type | Value | Reference(s) |

|---|---|---|---|

| BAZ2A | AlphaScreen (IC₅₀) | 130 nM | [4][6][7] |

| Isothermal Titration Calorimetry (Kd) | 109 nM | [1][3][4][7] | |

| BAZ2B | AlphaScreen (IC₅₀) | 180 nM | [4][6][7] |

| | Isothermal Titration Calorimetry (Kd) | 170 nM |[1][3][4][7] |

Table 2: Selectivity Profile

| Off-Target | Assay Type | Value | Selectivity vs. BAZ2A | Selectivity vs. BAZ2B | Reference(s) |

|---|---|---|---|---|---|

| CECR2 | Isothermal Titration Calorimetry (K_d) | 1.55 µM | ~15-fold | ~10-fold | [1][3][4] |

| Thermal Shift (ΔT_m) | 2.0 °C | - | - | [1][3] | |

| BRD4 | AlphaScreen | >50 µM | >380-fold | >270-fold | [3] |

| Cellular FRAP Assay | No displacement | Selective | Selective | [4] | |

| Panel of 47 Bromodomains | Thermal Shift Assay | No significant shifts (except CECR2) | High | High | [3][4][5] |

| Panel of 55 Receptors | CEREP Screen | Clean Profile | High | High |[1][4] |

Note: this compound produced significant thermal shifts of 5.2°C and 3.8°C for BAZ2A and BAZ2B, respectively.[1][5]

Table 3: Physicochemical and In Vivo Properties

| Parameter | Value | Assay/System | Reference(s) |

|---|---|---|---|

| Solubility | 25 mM | in D₂O | [5][6] |

| LogD | 1.05 | Measured | [5][6] |

| Cellular Permeability | Permeable | Caco-2 model | [5][6] |

| Metabolic Stability | High | Mouse microsomes | [5][6] |

| Bioavailability (F%) | 70% | Mouse | [4][5][6] |

| Clearance | Moderate (~50% of liver blood flow) | Mouse | [5][6] |

| Recommended Cellular Conc. | 0.5 - 1 µM | - |[4] |

Key Experimental Protocols

Detailed methodologies for the primary assays used to characterize this compound are provided below.

This immunoassay quantifies the ability of an inhibitor to disrupt the interaction between the BAZ2 bromodomain and an acetylated histone peptide.[1]

-

Reagents:

-

His-tagged BAZ2A or BAZ2B bromodomain protein.

-

Biotinylated histone H4 peptide acetylated at Lysine 16 (H4K16ac).

-

Streptavidin-coated Donor beads (e.g., PerkinElmer #6760002).

-

Nickel Chelate Acceptor beads (e.g., PerkinElmer #AL108C).

-

Assay Buffer (e.g., 3x BRD Homogenous Assay Buffer 3, BPS Bioscience #33014).

-

-

Procedure:

-

Add assay buffer, His-BAZ2B protein, and the biotinylated peptide substrate to a 384-well microplate.

-

Add this compound or DMSO vehicle control at desired concentrations.

-

Incubate the mixture for 30 minutes at room temperature to allow binding to reach equilibrium.

-

Add Ni-chelate AlphaLISA Acceptor beads and incubate for 60 minutes.

-

Add Streptavidin-coated Donor beads and incubate for a further 30-60 minutes in the dark.

-

Read the plate on an AlphaScreen-compatible microplate reader.

-

-

Principle: In the absence of an inhibitor, the His-tagged protein and biotinylated peptide interact, bringing the donor and acceptor beads into proximity, generating a signal. This compound competes with the peptide, disrupting the interaction and reducing the signal.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[3]

-

Instrumentation & Reagents:

-

VP-ITC microcalorimeter (MicroCal).

-

ITC Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

-

Purified BAZ2A or BAZ2B protein (in cell).

-

This compound compound (in syringe).

-

-

Procedure:

-

Equilibrate all solutions to the experimental temperature (e.g., 15°C).

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the this compound solution into the titration syringe.

-

Set stirring speed to ~295 rpm.

-

Perform an initial 2 µL injection followed by a series of identical injections (e.g., 34 injections of 8 µL) with sufficient spacing (~250 seconds) for the signal to return to baseline.

-

Perform a control titration of the ligand into buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Integrate the raw power data to obtain the heat change per injection.

-

Fit the resulting binding isotherm using appropriate software (e.g., MicroCal Origin) to a one-site binding model to determine K_d and ΔH.

-

FRAP is a live-cell imaging technique used to measure the dynamics of fluorescently labeled proteins, providing evidence of target engagement within a cellular context.[1]

-

Cell Preparation:

-

Treatment and Imaging:

-

Incubate the cells with this compound (e.g., 1 µM) or DMSO vehicle for a defined period (e.g., 1 hour).[4][6]

-

Mount the dish on a confocal microscope equipped for live-cell imaging.

-

Identify a cell expressing GFP-BAZ2A and define a region of interest (ROI) within the nucleus.

-

Acquire a few pre-bleach images.

-

Use a high-intensity laser to photobleach the GFP signal within the ROI.

-

Immediately begin acquiring a time-lapse series of images at a low laser intensity to monitor the recovery of fluorescence within the bleached ROI.

-

-

Analysis:

-

Measure the fluorescence intensity in the ROI over time.

-

Correct for photobleaching during acquisition.

-

Plot the normalized fluorescence recovery curve.

-

Calculate the mobile fraction and the half-maximal recovery time (t½). A faster recovery in the presence of this compound indicates displacement of GFP-BAZ2A from less mobile chromatin-bound states.[4]

-

Visualizations: Pathways and Workflows

The following diagrams were created using the Graphviz DOT language to illustrate key concepts.

Caption: BAZ2A in the NoRC complex recognizes acetylated histones, leading to chromatin remodeling and gene silencing. This compound competitively inhibits this recognition.

Caption: Logical workflow for the discovery and validation of this compound as a chemical probe.

Caption: Experimental workflow for the Fluorescence Recovery After Photobleaching (FRAP) assay.

In Vivo Applications

The excellent pharmacokinetic properties of this compound make it a valuable tool for in vivo studies.[5] Recent research has utilized this compound to probe the function of BAZ2 proteins in mammalian regeneration.[8] In models of liver injury, administration of this compound resulted in accelerated liver healing and regeneration.[8][9][10] These findings highlight the probe's utility in exploring the therapeutic potential of BAZ2 inhibition in tissue repair and other physiological and pathological processes.[8]

References

- 1. Structure Enabled Design of this compound, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure enabled design of this compound, a chemical probe targeting the bromodomains of BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Applications - CAT N°: 17448 [bertin-bioreagent.com]

- 8. In vivo CRISPR screening identifies BAZ2 chromatin remodelers as druggable regulators of mammalian liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

BAZ2A versus BAZ2B: A Technical Guide to Function and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract